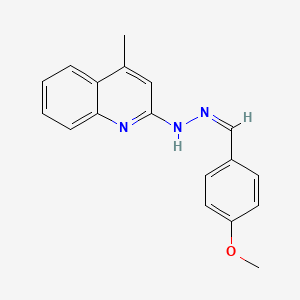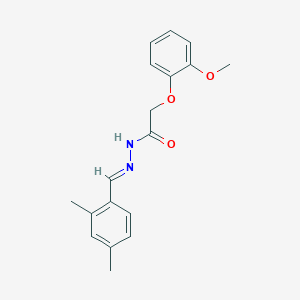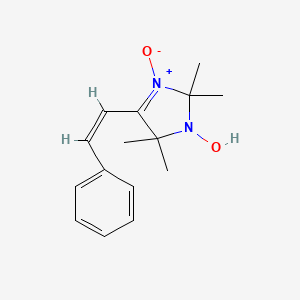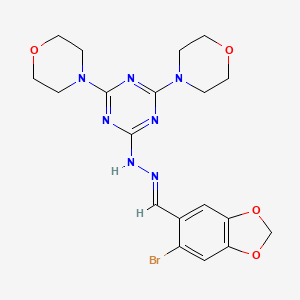
5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HMBP, is a synthetic compound that has been widely studied for its potential applications in scientific research. HMBP is a pyrimidine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not yet fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways in the body. 5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of inflammation, and the protection of neuronal cells from damage. In addition, 5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have antioxidant properties and to be a potential treatment for oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to be easily synthesized. However, 5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, including further investigation of its mechanism of action, its potential as a therapeutic agent for various diseases, and its use as a tool for studying cellular signaling pathways. In addition, future research could focus on developing more efficient synthesis methods for 5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and improving its solubility and bioavailability.
In conclusion, 5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound that has been widely studied for its potential applications in scientific research. Its biochemical and physiological effects, as well as its potential as a therapeutic agent, make it an important area of investigation for future research.
Aplicaciones Científicas De Investigación
5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for a variety of scientific research applications, including its potential as an antitumor agent, an anti-inflammatory agent, and an antioxidant. In addition, 5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects and to be a potential treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O7/c1-22-8-4-5(3-7(9(8)16)15(20)21)2-6-10(17)13-12(19)14-11(6)18/h2-4,16H,1H3,(H2,13,14,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXLKOCDOQWOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B3868769.png)

![1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B3868775.png)

![3-[2-(4-fluorobenzylidene)hydrazino]-N-isopropyl-3-oxopropanamide](/img/structure/B3868782.png)


![4-[acetyl(phenyl)amino]-1-(2-phenylethyl)-4-piperidinecarboxylic acid](/img/structure/B3868798.png)

![2-[5-(3-nitrophenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B3868815.png)

![N'-[1-(4-bromophenyl)ethylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B3868826.png)
![2-[(2-methylphenyl)amino]-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B3868841.png)
![6-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B3868859.png)